![molecular formula C20H25N3O2 B5695146 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. Additionally, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to reduce the levels of several cytokines and chemokines that are involved in the recruitment and activation of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide is its specificity for BTK, which reduces the potential for off-target effects. However, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for research on 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of combination therapies that include 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide and other targeted agents, such as venetoclax or ibrutinib. Another area of interest is the investigation of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide in other B-cell malignancies, such as multiple myeloma or Waldenström's macroglobulinemia. Finally, there is a need for further preclinical studies to better understand the mechanisms of action and potential toxicities of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide.
Synthesis Methods
The synthesis of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide involves several steps, including the reaction of 4-methoxyphenylpiperazine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methoxyphenyl)piperazine-1-carboxamide. This intermediate is then treated with 2-bromo-N-(4-methylphenyl)acetamide to yield the final product, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide.
Scientific Research Applications
2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide inhibits BTK activity, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can reduce tumor growth and prolong survival in mouse models of CLL and NHL.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-3-5-17(6-4-16)21-20(24)15-22-11-13-23(14-12-22)18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKXJSRJJLEHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643504 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.